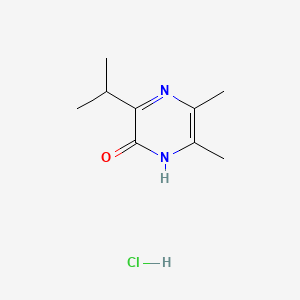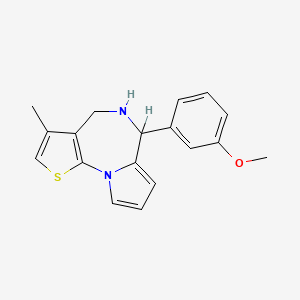
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-morpholinyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-morpholinyl)-6-phenyl- is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-morpholinyl)-6-phenyl- typically involves multiple steps, including the formation of the triazole ring and the benzodiazepine core. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro, methyl, morpholinyl, and phenyl groups through substitution reactions.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce or replace functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives with modified pharmacological properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of novel compounds.
Biology: Investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The pathways involved may include inhibition of neuronal excitability and enhancement of inhibitory neurotransmission.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another triazolobenzodiazepine with similar pharmacological effects.
Clonazepam: Used for its anticonvulsant and anxiolytic activities.
Uniqueness
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-morpholinyl)-6-phenyl- stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its specific interactions with molecular targets and pathways may offer advantages in therapeutic applications.
特性
CAS番号 |
153901-55-4 |
|---|---|
分子式 |
C21H20ClN5O |
分子量 |
393.9 g/mol |
IUPAC名 |
4-(8-chloro-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)morpholine |
InChI |
InChI=1S/C21H20ClN5O/c1-15-23-24-20-14-21(25-9-11-28-12-10-25)27(17-5-3-2-4-6-17)19-13-16(22)7-8-18(19)26(15)20/h2-8,13-14H,9-12H2,1H3 |
InChIキー |
HDVCYNQMHXOOPF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCOCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


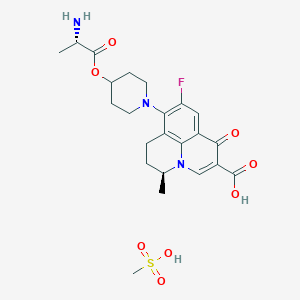
![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)
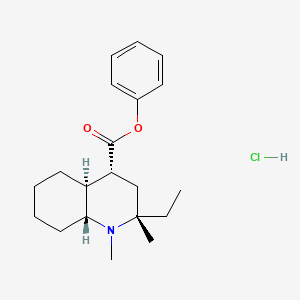

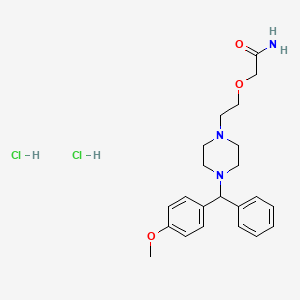

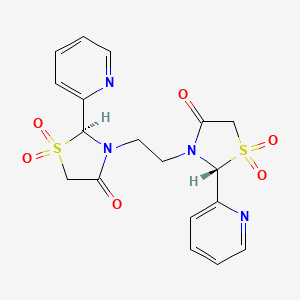
![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

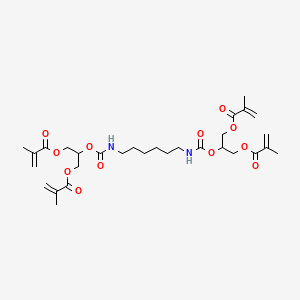

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
